N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S2/c1-25-16-7-5-13(20-9-4-10-28(20,21)22)11-15(16)19-29(23,24)14-6-8-17(26-2)18(12-14)27-3/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUZEXAFXKMENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
It’s likely that it interacts with the active site of the enzyme, potentially inhibiting its activity and thus affecting cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 can affect several biochemical pathways related to cell cycle progression. This includes the transition from the G1 phase to the S phase and the progression through the S phase. The downstream effects of this inhibition can lead to cell cycle arrest, which may have implications in the treatment of diseases characterized by uncontrolled cell proliferation.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its structure, synthesis, and most importantly, its biological activity, including its interactions with various molecular targets and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Isothiazolidin moiety : This contributes to the compound's reactivity and stability.
- Methoxyphenyl groups : These enhance lipophilicity and potential interactions with biological targets.
- Sulfonamide group : Known for its role in antimicrobial activity.
Molecular Formula and Weight
- Molecular Formula : C16H18N2O5S
- Molecular Weight : Approximately 350.39 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isothiazolidine Ring : This is achieved through the reaction of a suitable precursor with sulfur dioxide.
- Amidation Reaction : The final step involves forming the amide bond between the isothiazolidine derivative and the methoxy-substituted benzene ring.
Advanced techniques such as continuous flow reactors can optimize these steps for higher yields and purity.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a promising candidate for cancer therapy.
Anticancer Properties
The compound's ability to influence cell growth suggests potential applications in oncology. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression.
Antimicrobial Activity
The sulfonamide group in the compound is associated with antimicrobial properties. It has been reported that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial proliferation.
Case Studies
- Inhibition of CDK2 : In vitro studies demonstrated that this compound effectively inhibits CDK2 activity, leading to reduced proliferation of various cancer cell lines.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| CDK2 Inhibition | Disrupts cell cycle progression | Cancer therapy |
| Antimicrobial | Inhibits folic acid synthesis | Treatment of bacterial infections |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
